4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate

Description

IUPAC Systematic Nomenclature

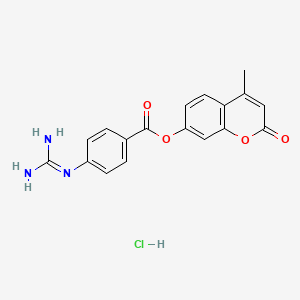

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex ester derivatives containing heterocyclic and guanidino functional groups. According to Chemical Abstracts Service registry data, the official IUPAC name is "Benzoic acid, 4-[(aminoiminomethyl)amino]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, hydrochloride (1:1)". This systematic designation reflects the compound's fundamental structural organization as an ester linkage between 4-guanidinobenzoic acid and 7-hydroxy-4-methylcoumarin, with the inclusion of hydrochloride salt formation.

The systematic nomenclature construction follows IUPAC priority rules by identifying the benzoic acid derivative as the principal functional group, with the 4-[(aminoiminomethyl)amino] substituent representing the guanidino functionality in its systematic form. The ester portion derives its name from the 4-methyl-2-oxo-2H-1-benzopyran-7-yl moiety, which corresponds to the 7-position of 4-methylcoumarin. The designation "hydrochloride (1:1)" indicates stoichiometric salt formation between the organic base and hydrochloric acid.

Alternative IUPAC representations include "4-methyl-2-oxo-2H-chromen-7-yl 4-carbamimidamidobenzoate hydrochloride," which emphasizes the chromen ring system nomenclature rather than the benzopyran designation. This variation demonstrates the flexibility within IUPAC conventions while maintaining chemical accuracy. The molecular formula C18H15N3O4·HCl·xH2O reflects the base compound composition with associated hydrochloric acid and variable hydration.

The systematic nomenclature precisely captures the compound's stereochemical and constitutional features. The guanidino group's representation as "aminoiminomethyl" follows IUPAC guidelines for systematic naming of guanidine derivatives, while the coumarin portion's designation as "4-methyl-2-oxo-2H-1-benzopyran-7-yl" provides complete positional and functional group information. The inclusion of hydration state acknowledgment through "xH2O" notation recognizes the compound's tendency to form hydrated crystalline structures.

Alternative Designations and Trivial Names

The compound possesses an extensive array of alternative designations and trivial names that reflect its widespread use in biochemical research and commercial applications. The most commonly employed abbreviated designation is "MUGB," which represents "4-Methylumbelliferyl 4-guanidinobenzoate". This acronym has achieved widespread acceptance in scientific literature and represents a standardized abbreviation for routine laboratory use.

Commercial and research literature employs numerous variations of the complete name, including "4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate," "4-Methylumbelliferyl-p-guanidinobenzoate hydrochloride," and "4-Guanidinobenzoic acid 4-methylumbelliferyl ester hydrochloride". These variations reflect different emphasis on stereochemical positioning, salt formation, and hydration states while maintaining chemical accuracy.

The designation "4-methyl-2-oxochromen-7-yl 4-(diaminomethylideneamino)benzoate monohydrochloride" represents an alternative systematic approach that emphasizes the chromen ring system and provides explicit description of the guanidino functionality. This nomenclature variant demonstrates the multiple acceptable systematic approaches within chemical naming conventions.

| Alternative Name | Source Context | Emphasis |

|---|---|---|

| MUGB | Laboratory usage | Abbreviated form |

| 4-Methylumbelliferyl p-guanidinobenzoate hydrochloride | Commercial suppliers | Para-position emphasis |

| 4-Guanidinobenzoic acid 4-methylumbelliferyl ester hydrochloride | Chemical catalogs | Acid-ester relationship |

| 4-methyl-2-oxochromen-7-yl 4-carbamimidamidobenzoate hydrochloride | Systematic alternatives | Chromen nomenclature |

Registry databases maintain consistent cross-referencing between these various designations, with the Chemical Abstracts Service number 34197-46-1 serving as the definitive identifier across all naming variations. The European Inventory of Existing Commercial Chemical Substances number 251-871-0 provides additional regulatory identification within European chemical commerce systems.

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4.ClH/c1-10-8-16(22)25-15-9-13(6-7-14(10)15)24-17(23)11-2-4-12(5-3-11)21-18(19)20;/h2-9H,1H3,(H4,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFWZROYEOVJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187785 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34197-46-1 | |

| Record name | Benzoic acid, 4-[(aminoiminomethyl)amino]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34197-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl p-guanidinobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034197461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis

- The compound is synthesized by esterification of 4-methylumbelliferone with 4-guanidinobenzoic acid, followed by conversion to the hydrochloride salt to enhance solubility and stability.

- The reaction typically requires controlled acidic conditions and careful temperature management to avoid base-catalyzed hydrolysis, which can degrade the ester bond.

Purification

- After synthesis, purification is commonly achieved through recrystallization or chromatographic techniques to reach a purity level exceeding 95%.

- The hydrochloride monohydrate form is isolated as fine crystals with a melting point of 219-221 °C, confirming its identity and purity.

Preparation of Stock Solutions

- The compound is prepared as stock solutions in dimethylformamide (DMF) or N-methylpyrrolid-2-one (NMP). For example:

- DMF solution: 50 mg/ml with gentle heating to ensure complete dissolution.

- NMP solution: 10 mM (3.7 mg/ml), which can be diluted with dilute hydrochloric acid (1 mM HCl) to working concentrations (0.1 to 0.2 mM) before use.

- These solutions can be frozen and stored for several weeks without significant degradation, facilitating long-term use in enzymatic assays.

- The compound is sensitive to base-catalyzed hydrolysis; therefore, buffers and assay conditions must be carefully controlled to maintain stability.

- Optimal fluorescence excitation and emission wavelengths depend on buffer composition and pH; for example, in 0.1 M sodium phosphate buffer at pH 6.0, excitation at 323 nm and emission at 446 nm are typical for measuring released 4-methylumbelliferone.

- Stability studies indicate that lyophilized preparations maintain activity over extended storage at -20 °C, with accelerated degradation tests confirming formulation robustness.

The preparation of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate involves synthesis via esterification, purification to high purity, and formulation into stable solutions using solvents like DMF or NMP. Careful control of pH and storage conditions is essential to maintain stability and activity. The compound's high sensitivity as a fluorogenic substrate makes it invaluable for enzymatic activity assays, particularly for serine proteases. Stability data and preparation protocols from authoritative sources such as Sigma-Aldrich and the National Institute for Biological Standards and Control (NIBSC) provide a robust foundation for its reliable use in research.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Serine Proteases

MUGB serves as a sensitive substrate for trypsin-like serine proteases, including thrombin, Factor Xa, and mast cell tryptase . The reaction involves cleavage of the ester bond, releasing fluorescent 4-methylumbelliferone (4-MU), which enables real-time monitoring of enzyme activity.

Mechanism:

-

Proteases recognize the guanidinobenzoate moiety, positioning the ester bond for nucleophilic attack by the enzyme's active-site serine residue .

-

Hydrolysis generates 4-MU, which fluoresces intensely under UV light (Table 1).

Table 1: Fluorescence Properties of MUGB Hydrolysis Product

| Condition | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Reference |

|---|---|---|---|

| 0.1 M Phosphate buffer, pH 6.0 | 323 | 446 | |

| Reaction product in solution | 360 | 449 | |

| General detection | 365 | 445 |

Kinetic Parameters:

-

Typical assay conditions: 0.1–0.2 µM enzyme and 1.0 µM substrate in buffered solutions .

-

Fluorescence intensity correlates linearly with enzyme concentration, enabling precise titration of active sites .

Non-Enzymatic Hydrolysis

MUGB undergoes base-catalyzed hydrolysis in alkaline conditions, necessitating careful control experiments to distinguish enzymatic activity from background noise .

Key Findings:

Applications De Recherche Scientifique

Enzyme Activity Assays

Overview:

MUGB is primarily used as a substrate in enzyme activity assays, particularly for measuring the activity of serine proteases. Its fluorescent properties allow for sensitive detection and quantification of enzyme activities.

Key Features:

- Fluorescence Detection: The compound is non-fluorescent until acted upon by enzymes, which release the fluorescent product, methylumbelliferone. This results in an increase in sensitivity, making it approximately two orders of magnitude more sensitive than other substrates like p-nitrophenyl 4-guanidinobenzoate .

- Applications in Various Enzymes: MUGB has been tested with enzymes such as trypsin, chymotrypsin, thrombin, and factor Xa. It allows researchers to measure minute amounts of these enzymes effectively .

Case Study:

In a study assessing the activity of plasmin using MUGB, researchers employed a fluorimetric active site titration method that provided precise measurements of plasmin activity. The results indicated that MUGB could effectively differentiate between various concentrations of plasmin, showcasing its utility in coagulation studies .

Cellular Studies

Overview:

MUGB is also utilized in cellular studies to investigate cellular processes and signaling pathways.

Key Features:

- Cell Membrane Penetration: The compound can penetrate cell membranes, making it suitable for live-cell imaging and monitoring cellular activities in real-time.

- Applications in Drug Discovery: By studying enzyme activities within cells, researchers can gain insights into drug mechanisms and therapeutic targets .

Case Study:

In cellular assays focusing on proteolytic enzyme activity related to cancer metastasis, MUGB was used to visualize and quantify enzyme expression levels within live cancer cells. The findings helped identify potential biomarkers for cancer progression .

Drug Development

Overview:

MUGB serves as a model compound in pharmaceutical research for developing and testing new drugs targeting proteolytic enzymes.

Key Features:

- Therapeutic Candidate Identification: By assessing the inhibitory effects of potential drugs on enzymes using MUGB, researchers can identify promising therapeutic candidates.

- Mechanistic Studies: It aids in understanding the pharmacodynamics of drugs targeting serine proteases involved in various diseases .

Case Study:

A recent investigation into novel inhibitors for thrombin utilized MUGB to evaluate the effectiveness of these compounds in inhibiting thrombin activity. The study demonstrated how MUGB could facilitate the screening process for new anticoagulant drugs .

Diagnostics

Overview:

MUGB is employed in diagnostic assays to detect specific enzyme activities associated with various diseases.

Key Features:

- Disease Mechanism Insights: The compound helps elucidate the role of proteases in disease mechanisms, aiding early diagnosis and treatment strategies.

- Clinical Applications: It has been used in assays related to conditions such as thrombosis and certain cancers .

Case Study:

In a diagnostic assay for detecting elevated levels of plasminogen activators in patients with thrombotic disorders, MUGB was instrumental in quantifying enzyme levels, leading to improved diagnostic accuracy .

Biotechnology Applications

Overview:

MUGB plays a significant role in biotechnological applications, particularly in developing biosensors.

Key Features:

- Enzyme-Substrate Interaction Monitoring: Its use in biosensors allows for real-time monitoring of enzyme activities which is crucial for environmental monitoring and food safety testing.

- Innovative Detection Methods: Researchers are exploring new biosensor technologies utilizing MUGB for detecting contaminants based on enzymatic reactions .

Case Study:

A biosensor developed using MUGB demonstrated high sensitivity for detecting protease activities related to food spoilage. This application highlights its potential impact on food safety management systems .

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 4-Guanidinobenzoate Hydrochloride (NPGB)

4′-Acetaminophenyl 4-Guanidinobenzoate Hydrochloride (AGB)

- Structure: Features a 4-acetaminophenyl leaving group (C₁₆H₁₆N₄O₃·HCl) .

- Applications : Inhibits human acrosin, a sperm protease.

- Key Differences: Synthesis: Optimized via orthogonal design (70% yield) using 4-acetaminophenol and 4-guanidinobenzoic acid, contrasting with MUGB’s synthesis, which may require different condensing agents (e.g., carbodiimides) . Target Specificity: AGB targets acrosin, while MUGB is broader, applicable to thrombin and matriptase .

Comparison with Fluorogenic Substrates of Divergent Targets

4-Methylumbelliferyl β-D-Glucopyranoside (MUG)

- Structure: 4-Methylumbelliferone linked to β-D-glucopyranoside (C₁₆H₁₈O₉·xH₂O) .

- Applications: Measures β-glucuronidase activity in microbiological and diagnostic assays.

- Detection Context: Used in microbial identification (e.g., E. coli), unlike MUGB’s protease-focused applications .

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide

- Structure : Conjugated to N-acetylglucosamine (CAS 37067-30-4) .

- Applications : Assays for hexosaminidases, relevant in lysosomal storage disorders (e.g., Tay-Sachs disease).

- Key Differences :

Kinetic and Mechanistic Insights

MUGB’s hydrolysis involves two steps: acylation (enzyme-substrate complex formation) and deacylation (release of 4-methylumbelliferone). Studies using transient kinetics demonstrate that deacylation is rate-limiting (k₃ = 0.02 s⁻¹ for thrombin), allowing precise dissection of protease mechanisms . In contrast, substrates like NPGB exhibit faster deacylation, making them less suitable for studying intermediate steps.

Commercial and Practical Considerations

Activité Biologique

4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate (MUGB) is a fluorogenic substrate widely used in biochemical assays to measure the activity of serine proteases, particularly in the context of fibrinolysis and thrombolytic therapy. This article provides a detailed overview of MUGB's biological activity, including its mechanism of action, applications in research and clinical settings, and relevant case studies.

- Molecular Formula : C18H15N3O4 - HCl

- Molecular Weight : 373.8 g/mol

- CAS Number : 34197-46-1

- Melting Point : 219-221 °C

MUGB is a non-fluorescent compound that releases the fluorescent product methylumbelliferone upon enzymatic cleavage. This property makes it a sensitive probe for detecting minute amounts of serine proteases involved in various biological processes, including blood coagulation and fibrinolysis .

MUGB acts as a substrate for serine proteases such as plasmin, thrombin, and trypsin. Upon hydrolysis by these enzymes, MUGB releases methylumbelliferone, which can be quantified using fluorescence spectroscopy. The fluorescence intensity correlates with enzyme activity, allowing for precise measurements of protease concentrations.

Applications in Research

- Fibrinolytic Activity Measurement : MUGB is extensively used to evaluate the fibrinolytic activity of therapeutic agents like plasmin and urokinase. Its sensitivity allows for the detection of low concentrations of these enzymes, which is critical in assessing their therapeutic efficacy in conditions such as acute myocardial infarction .

- Kinetic Studies : The compound has been employed in kinetic studies to understand the catalytic mechanisms of serine proteases. For example, studies have utilized MUGB to investigate the active-site titrations of plasmin across various concentrations, providing insights into enzyme kinetics and substrate specificity .

- Clinical Diagnostics : MUGB's ability to measure serine protease activity makes it valuable in clinical diagnostics for conditions related to abnormal clotting or fibrinolysis. It aids in the assessment of thrombolytic therapy effectiveness and monitoring patients with clotting disorders .

Study 1: Evaluation of Plasmin Activity

In a study conducted by WHO researchers, MUGB was used to establish a potency value for plasmin as part of an international collaborative effort. The study involved multiple laboratories that performed chromogenic assays using MUGB as a substrate to quantify plasmin activity across various dilutions .

| Storage Condition | % Activity (3 months) | % Activity (10 months) |

|---|---|---|

| +37 °C | 96.8% | 91.8% |

| +45 °C | 91.4% | 84.8% |

| +56 °C | 79.7% | 66.7% |

This data highlighted the stability of plasmin under different storage conditions while utilizing MUGB as a reliable measurement tool.

Study 2: Thrombolytic Agent Assessment

A study focused on the evaluation of recombinant non-glycosylated human pro-urokinase demonstrated that MUGB effectively measured the fibrinolytic activity of this agent compared to traditional methods. The results indicated that MUGB provided enhanced sensitivity and specificity in detecting enzyme activity, making it a preferred substrate for clinical applications .

Q & A

Q. What are the primary enzymological applications of 4-methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate, and how is its fluorescence utilized in kinetic assays?

This compound is widely used as a fluorogenic substrate for serine proteases, particularly those with trypsin-like specificity (e.g., thrombin, kallikreins). Upon enzymatic cleavage, the 4-methylumbelliferone moiety is released, emitting fluorescence at 450 nm (excitation ~360 nm). Researchers should standardize assays by:

- Preparing substrate stocks in anhydrous DMSO to avoid hydrolysis.

- Optimizing substrate concentrations using Michaelis-Menten kinetics (e.g., Lineweaver-Burk plots).

- Including negative controls (e.g., enzyme inhibitors like PMSF) to validate specificity .

Q. What protocols ensure compound stability during storage and handling?

- Storage : Aliquot and store at -20°C in desiccated conditions to prevent hydrate decomposition.

- Reconstitution : Use anhydrous solvents (e.g., DMSO) to minimize hydrolysis. Verify purity via HPLC before critical experiments.

- Safety : Follow institutional chemical hygiene plans (e.g., OSHA-compliant PPE, fume hood use) to mitigate exposure risks .

Q. How can researchers validate assay reproducibility across different laboratory settings?

- Inter-laboratory calibration : Share standardized protocols for substrate preparation, instrument settings (e.g., fluorometer gain, slit widths), and data normalization.

- Reference materials : Use commercially available enzyme standards (e.g., bovine trypsin) to benchmark activity.

- Statistical validation : Apply ANOVA to compare intra- and inter-assay variability .

Advanced Research Questions

Q. How can experimental design (DoE) optimize substrate-enzyme interactions for non-canonical proteases?

- Factor screening : Use fractional factorial designs to test variables (pH, ionic strength, temperature).

- Response surface methodology (RSM) : Model interactions between substrate concentration and catalytic efficiency (kcat/KM).

- Hybrid approaches : Integrate quantum mechanical calculations (e.g., DFT) to predict hydrolysis rates under varying conditions .

Q. What methodologies resolve contradictions in reported kinetic parameters (e.g., conflicting KM values)?

- Source verification : Confirm enzyme purity (SDS-PAGE) and substrate lot-to-lot consistency (LC-MS).

- Environmental controls : Standardize buffer systems (e.g., Tris vs. HEPES) to minimize pH-dependent activity shifts.

- Meta-analysis : Apply multivariate regression to published datasets, accounting for hidden variables (e.g., assay temperature, ionic strength) .

Q. How can computational models predict substrate binding to engineered or mutant proteases?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate guanidinobenzoate-enzyme interactions, focusing on active-site residues (e.g., Ser195 in trypsin).

- MD simulations : Analyze binding stability under physiological conditions (e.g., 150 mM NaCl, 37°C) with GROMACS.

- Machine learning : Train neural networks on kinetic data to predict substrate compatibility with protease mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.